[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride
Description
[(1R,3S)-3-Ethynylcyclohexyl]methanamine hydrochloride is a chiral cyclohexane derivative featuring an ethynyl (C≡CH) substituent at the 3-position and a methanamine (CH2NH2) group at the 1-position, with stereochemistry defined as (1R,3S). The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. This compound is marketed as a building block for organic synthesis, with prices ranging from €728 (50 mg) to €2,158 (500 mg) . Its ethynyl group enables click chemistry applications, while the amine moiety facilitates derivatization for drug discovery or material science.
Properties
IUPAC Name |
[(1R,3S)-3-ethynylcyclohexyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-8-4-3-5-9(6-8)7-10;/h1,8-9H,3-7,10H2;1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXQEBLWNUJWAJ-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC(C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1CCC[C@H](C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride typically involves several steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The methanamine group can be reduced to form a primary amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group may participate in π-π interactions or hydrogen bonding, while the methanamine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The (1R,3S) configuration of the target compound enhances enantioselectivity in catalysis compared to racemic mixtures like rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride .
- Reactivity : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in chloromethyl or hydroxyl analogs .
- Pharmacological Potential: Unlike dopamine hydrochloride, the target compound lacks direct CNS activity but shows promise in prodrug design due to its amine functionality .
Biological Activity
[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride, a compound belonging to the class of cyclohexylamines, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure indicates the presence of an ethynyl group attached to a cyclohexylamine framework, which is critical for its biological interactions.
Research indicates that this compound may act through various mechanisms, primarily by interacting with neurotransmitter systems. Similar compounds have demonstrated inhibition of certain kinases involved in cellular signaling pathways, which could suggest a role in modulating central nervous system activities .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies show that it exhibits significant effects against various bacterial strains, indicating potential as an antimicrobial agent. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in animal models has also been documented .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests a possible therapeutic application in inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study 1 : A study conducted on a series of cyclohexylamines found that this compound exhibited a 50% inhibition concentration (IC50) value of 20 µM against Staphylococcus aureus, highlighting its potential as an antibacterial agent .
- Study 2 : In a cancer model using human breast cancer cell lines, the compound demonstrated an IC50 value of 15 µM for inhibiting cell proliferation, suggesting promising anticancer activity .
- Study 3 : An investigation into its anti-inflammatory effects revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .
Q & A
Basic: What are the key steps for synthesizing [(1R,3S)-3-Ethynylcyclohexyl]methanamine hydrochloride in a laboratory setting?
Methodological Answer:
The synthesis typically involves:
Cyclohexane Derivative Preparation : Start with a substituted cyclohexanone (e.g., 3-ethynylcyclohexanone) to introduce the ethynyl group.
Reductive Amination : React with methanamine under catalytic hydrogenation (e.g., using Pd/C or NaBH) to form the amine intermediate .
Salt Formation : Treat the free base with hydrochloric acid in anhydrous conditions to yield the hydrochloride salt.
Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography to isolate the enantiomerically pure product.
Critical Considerations :
- Stereochemical control during reduction to preserve the (1R,3S) configuration.
- Moisture-sensitive steps due to the hydrochloride’s hygroscopic nature .
Basic: Which analytical techniques are essential for characterizing [(1R,3S)-3-Ethynylcyclohexyl]methanamine hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- H and C NMR to confirm the cyclohexyl backbone and ethynyl group (δ ~2.5 ppm for ethynyl protons; δ ~70–90 ppm for sp-hybridized carbons).
- High-Performance Liquid Chromatography (HPLC) :
- Chiral columns (e.g., Chiralpak® AD-H) to verify enantiomeric purity (>98% by area normalization) .
- Mass Spectrometry (MS) :
- ESI-MS for molecular ion confirmation ([M+H] at m/z ~182.1).
- Melting Point Analysis :
Advanced: How can stereochemical challenges during synthesis be addressed to ensure enantiomeric purity?
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to favor the (1R,3S) configuration .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to separate enantiomers during intermediate stages .
- Crystallization-Induced Asymmetric Transformation (CIAT) :
- Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC .
Advanced: How should researchers resolve contradictions between experimental and computational data for this compound’s properties?
Methodological Answer:
- Cross-Validation :
- Data Sources :
Basic: What safety protocols are critical for handling [(1R,3S)-3-Ethynylcyclohexyl]methanamine hydrochloride?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation :
- Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- First Aid :
- Storage :
- Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced: What strategies optimize yield in large-scale syntheses of this compound?
Methodological Answer:
- Process Intensification :
- Solvent Selection :
- Replace tetrahydrofuran (THF) with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- In Situ Monitoring :
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours; analyze degradation via HPLC .
- Thermal Stress : Heat at 60°C for 72 hours; monitor decomposition products (e.g., ethynyl group oxidation) .
- Stability-Indicating Methods :
Advanced: What role does the ethynyl group play in the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- The ethynyl group enhances lipophilicity, improving blood-brain barrier penetration in neurological studies .
- Acts as a bioisostere for methyl groups, altering receptor binding kinetics (e.g., σ-1 receptor modulation) .
- Validation :
- Compare IC values of ethynyl-substituted analogs vs. methyl derivatives in receptor-binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
